Precise 29.8 Å Spacer Length vs. Variable PEG Length in Conventional Reagents
Biotin-dPEG®7-NH2 features a precise, single-molecular-weight dPEG® spacer of 25 atoms and a length of 29.8 Å . In contrast, conventional PEG reagents are polydisperse mixtures with a dispersity (Ð) ranging from 1.05 to 1.20, containing a distribution of chain lengths and molecular weights [1]. This variation in conventional PEG prevents precise control over the spatial orientation of the biotin moiety, which can affect binding efficiency to avidin or streptavidin.
| Evidence Dimension | Spacer Length Definition and Polydispersity |
|---|---|
| Target Compound Data | 29.8 Å (single, discrete spacer); Ð = 1 |
| Comparator Or Baseline | Conventional polydisperse PEG linkers |
| Quantified Difference | Discrete length vs. distribution of lengths (e.g., PEG1000 has a range of ~22-28 ethylene glycol units). Dispersity difference: 1 vs. 1.05-1.20. |
| Conditions | Chemical structure and polymer analysis. |
Why This Matters
This precision allows for the rational design and optimization of linker lengths to achieve maximal binding signals and reproducible assay results, whereas polydisperse reagents introduce variability and can lead to steric hindrance.
- [1] Amerigo Scientific. (n.d.). Biotin-dPEG®7-azide. Product information. View Source
